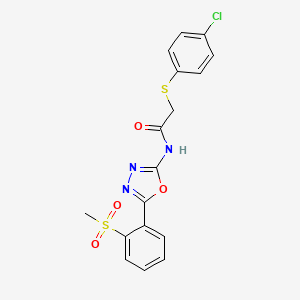
2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O4S2 and its molecular weight is 423.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer treatment and COX enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A thio linkage
- An oxadiazole moiety
- A methylsulfonyl group
This unique combination of functional groups contributes to its biological activity.
Research indicates that the compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are crucial in the inflammatory process and are often overexpressed in various cancers. The inhibition of these enzymes can lead to reduced tumor proliferation and improved therapeutic outcomes.
In Vitro Studies
A study published in the Journal of Research in Pharmacy evaluated the antiproliferative effects of this compound against lung cancer cell lines. The results demonstrated significant inhibition of COX-1 and COX-2 activities:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Control | NT | NT |
| This compound | 59.52 | 50.59 |
| Cisplatin | 24.41 | 43.07 |
These findings suggest that the compound exhibits a stronger inhibitory effect on COX enzymes compared to cisplatin, a standard chemotherapy agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the importance of specific substituents in enhancing biological activity:
- The 4-chlorophenyl group is essential for effective COX inhibition.
- The presence of the methylsulfonyl group contributes to increased solubility and bioavailability.
Research indicates that modifications to the oxadiazole ring can also influence potency against cancer cell lines .
Case Studies
- Lung Cancer Treatment : In vitro studies showed that this compound significantly inhibited cell growth in A549 lung cancer cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent tumor growth suppression .
- Antiproliferative Activity : Further investigations revealed that the compound exhibited an IC50 value lower than many known anticancer agents, indicating its promising role in cancer therapy .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNPRSNVXSYDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














